N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-6-17(4)32-25-28-27-22(16-26-24(30)20-12-14-21(31-5)15-13-20)29(25)23-18(7-2)10-9-11-19(23)8-3/h9-15,17H,6-8,16H2,1-5H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGWRJCOUANCQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)CC)CNC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the sec-Butylthio Group: This step often involves nucleophilic substitution reactions where a suitable thiol reacts with a halogenated precursor.
Attachment of the 2,6-Diethylphenyl Group: This can be done via Friedel-Crafts alkylation or acylation reactions.
Coupling with 4-Methoxybenzamide: The final step involves coupling the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes using continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to ring-opened products or alcohol derivatives.
Substitution: The aromatic rings and the triazole moiety can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated or azido derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Potential applications in agrochemicals due to its bioactive properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathways Involved: Common pathways include inhibition of metabolic enzymes or modulation of signaling cascades involved in cell growth and differentiation.
Comparison with Similar Compounds
Implications for Bioactivity
- Antimicrobial Activity : Sulfonamide derivatives (e.g., ) exhibit antimicrobial properties, implying that the 4-methoxybenzamide group may contribute to similar activity .
- Antiviral Potential: Triazole-thiadiazole hybrids () show antiviral activity, suggesting the triazole core in the target compound could be pharmacologically relevant .
Biological Activity
N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound exhibits notable biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound's structure incorporates a triazole ring, a methoxybenzamide group, and a sec-butylthio moiety. These elements contribute to its chemical reactivity and biological interactions. The IUPAC name for this compound is:
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds featuring the 1,2,4-triazole scaffold have demonstrated significant activity against various cancer cell lines. For instance:
- Mechanism of Action : The triazole ring is believed to inhibit enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects .
- Case Studies : In vitro assays have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Triazole A | MCF-7 (breast) | 5.0 |
| Triazole B | A549 (lung) | 3.5 |
| N-(sec-butylthio) | HeLa (cervical) | 4.0 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity : Studies indicate that triazole derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 6 |
| Pseudomonas aeruginosa | 10 |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been reported to exhibit anti-inflammatory properties:
- Inflammation Models : In vivo studies using rodent models of inflammation showed that administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes crucial for cancer cell metabolism.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels leading to apoptosis in cancer cells.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds containing triazole rings often exhibit anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the sec-butylthio group enhances the compound's activity by improving its solubility and bioavailability. In a study involving similar triazole derivatives, compounds showed significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values below 100 μM .
Anti-inflammatory Properties
In silico molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of triazole derivatives has been well-documented, with some compounds demonstrating the ability to reduce inflammation markers in vitro . This positions N-((5-(sec-butylthio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide as a candidate for further development as an anti-inflammatory agent.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Triazole Ring : Utilizing appropriate reagents to construct the triazole structure.
- Introduction of Functional Groups : Sequential addition of sec-butylthio and methoxy groups to enhance biological activity.
- Purification and Characterization : Techniques such as NMR and LC-MS are employed to confirm the structure and purity of the final product .
Case Studies
Several studies have investigated the biological activities of similar compounds:
These findings highlight the therapeutic potential of triazole-based compounds and provide a foundation for further exploration of this compound.
Q & A
Q. What comparative studies highlight its advantages over structurally similar analogs?
- Methodological Answer :
- Meta-Data Analysis : Compile potency, selectivity, and solubility data for analogs from PubChem/ChEMBL .
- ADME Profiling : Compare logP (octanol/water), plasma protein binding, and metabolic stability in microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
